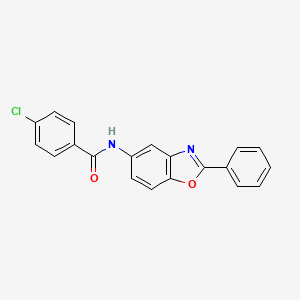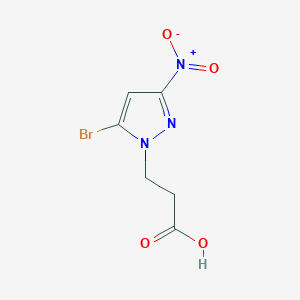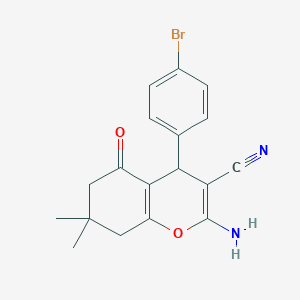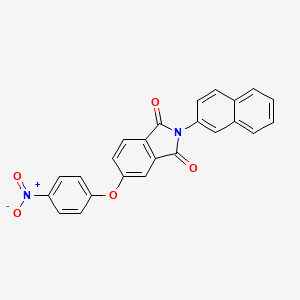
4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one common method involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often utilize catalytic systems to enhance yield and efficiency. Nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed in these processes . The use of magnetic solid acid nanocatalysts, for example, has been shown to produce high yields of benzoxazole derivatives under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound may also act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities, including anticancer and antimicrobial properties.
Benzothiazole: Known for its antifungal and anticancer activities.
Benzoxazepine: Exhibits a range of pharmacological activities, including anti-inflammatory and anticancer effects.
Uniqueness
4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other benzoxazole derivatives . Its chloro and phenyl groups contribute to its potent antimicrobial and anticancer properties .
Properties
Molecular Formula |
C20H13ClN2O2 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-8-6-13(7-9-15)19(24)22-16-10-11-18-17(12-16)23-20(25-18)14-4-2-1-3-5-14/h1-12H,(H,22,24) |
InChI Key |
PNTGAQSILFVLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)


![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)

![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)

![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)
